1-benzoyl-4-(4-nitrophenyl)piperazine
Overview
Description
1-benzoyl-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are important pharmacophores found in many biologically active compounds across various therapeutic areas. This compound is characterized by a central piperazine ring with a benzoyl group and a nitrophenyl group attached to different nitrogen atoms of the piperazine ring .
Preparation Methods
The synthesis of 1-benzoyl-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-(4-nitrophenyl)piperazine with benzoyl chloride in the presence of a base such as triethylamine in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-benzoyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can be substituted with other acyl groups using appropriate acylating agents.
Common reagents and conditions used in these reactions include hydrogen gas with palladium catalyst for reduction, and acyl chlorides with bases for substitution reactions. Major products formed from these reactions include 1-benzoyl-4-(4-aminophenyl)piperazine and various acyl-substituted derivatives .
Scientific Research Applications
1-benzoyl-4-(4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as potential tyrosinase inhibitors, where they inhibit the enzyme by binding to its active site and preventing the conversion of tyrosine to melanin . The molecular pathways involved include the inhibition of melanin synthesis, which can be useful in treating hyperpigmentation disorders.
Comparison with Similar Compounds
1-benzoyl-4-(4-nitrophenyl)piperazine can be compared with other similar compounds such as:
1-(4-bromobenzoyl)-4-phenylpiperazine: This compound has a bromobenzoyl group instead of a nitrophenyl group, which affects its chemical reactivity and biological activity.
1-(4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(14-4-2-1-3-5-14)19-12-10-18(11-13-19)15-6-8-16(9-7-15)20(22)23/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWDPENVQUYXSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.